2-(2-甲氧基苯基)噻吩

描述

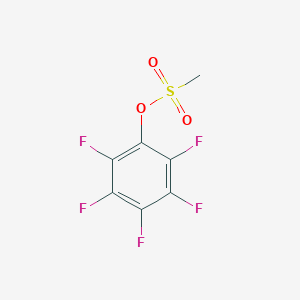

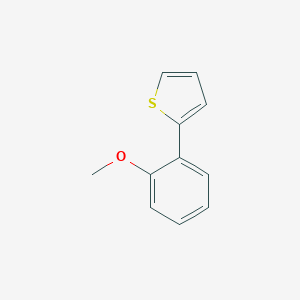

2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis

Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .科学研究应用

抗增殖活性和肿瘤细胞选择性

5-(2-(4-甲氧基苯基)乙基)-2-氨基-3-甲基羧酸酯噻吩 (TR560) 及其衍生物表现出显着的抗增殖活性,特别是针对特定的肿瘤细胞类型,如白血病/淋巴瘤、前列腺 PC-3、肾脏 Caki-1 和肝癌 Huh-7 细胞。有趣的是,这些化合物显示出 500 至 1000 倍的肿瘤细胞选择性,并在暴露 4 小时内表现出细胞毒活性。研究表明,这种异常的肿瘤选择性不是由于敏感肿瘤细胞与耐药肿瘤细胞对药物的摄取或外流差异造成的。这些化合物主要定位于内质网,提供了对其细胞内定位和分子靶点的见解 (托马斯等人,2017 年)。

抗菌和抗氧化活性

噻吩衍生物,包括那些具有甲氧基苯基基团的衍生物,已显示出广泛的生物活性。这些活性范围从抗菌、抗真菌、抗病毒到抗氧化作用。此外,这些化合物在材料科学中具有潜在应用,例如在薄膜晶体管、有机场效应晶体管、有机发光二极管晶体管 (OLET)、化学传感器和太阳能电池中。噻吩衍生物在生物和材料科学领域的多功能性凸显了它们在科学研究中的重要性 (纳加拉朱等人,2018 年)。

抗癌特性

含有甲氧基苯基基团的 2-芳基-3-苯胺苯并[b]噻吩衍生物已被开发为有效的抗增殖剂,在某些癌细胞中表现出显着的凋亡诱导。这些化合物已显示出在结肠癌细胞中触发显着凋亡,如参与凋亡途径的特定蛋白质表达增加所证明的。研究结果表明,特定位置上的小取代基(如氟或甲基)会影响这些化合物的抗增殖活性 (罗马诺利等人,2021 年)。

在光电子学中的应用

具有甲氧基苯基取代基的噻吩衍生物在光电器件中具有潜在应用。特别是,具有 3-甲氧基苯基取代基的对称光致变色二噻吩乙烯由于其光活性反平行构象而可能在器件中得到应用,这对于某些光电特性至关重要 (杨等人,2006 年)。

安全和危害

While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .

属性

IUPAC Name |

2-(2-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCSFYYBGVITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393692 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)thiophene | |

CAS RN |

17595-92-5 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)